2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile
Description
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile is a complex organic compound that features a biphenyl group, a pyrazole ring, and a malononitrile moiety
Properties
IUPAC Name |
2-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4/c26-16-19(17-27)15-23-18-29(24-9-5-2-6-10-24)28-25(23)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-15,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXDHEWQYNQNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile typically involves the condensation of 3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile groups to amines or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. The biphenyl and malononitrile components in this compound may enhance its efficacy against certain cancer cell lines. For instance, studies have shown that similar structures can induce apoptosis in cancer cells by activating specific signaling pathways .
Antimicrobial Properties
The presence of the pyrazole ring is associated with antimicrobial activity. Compounds similar to 2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile have been tested against various bacterial strains, showing promising results in inhibiting growth . This suggests potential applications in developing new antibiotics.
Thrombopoietin Receptor Agonists
The compound's structure may allow it to act as an agonist for the thrombopoietin receptor, which is crucial for platelet production. This application is particularly relevant for treating thrombocytopenia, a condition characterized by low platelet counts . The ability to enhance platelet production could lead to significant advancements in hematological therapies.
Materials Science Applications
Dyes and Pigments
The unique chromophoric properties of 2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile make it suitable for use as a dye. Its vibrant color characteristics can be utilized in various applications, including textiles and coatings. Studies have demonstrated that similar compounds can provide excellent lightfastness and stability under different environmental conditions .
Organic Electronics
Research into organic semiconductors has highlighted the potential of pyrazole-based compounds in electronic applications. The compound may serve as an active layer in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), contributing to advancements in flexible electronics and energy harvesting technologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-phenyl-1H-pyrazol-3-yl)methylene]malononitrile
- 2-[(3-phenyl-1H-pyrazol-4-yl)methylene]malononitrile
- 2-[(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene]malononitrile
Uniqueness
2-[(3-[1,1’-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile is unique due to the presence of the biphenyl group, which can impart distinct electronic and steric properties
Biological Activity
The compound 2-[(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylene]malononitrile, a member of the pyrazole family, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.41 g/mol. Its structure is characterized by a biphenyl group attached to a pyrazole moiety, contributing to its biological activity.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various pathogens.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Malononitrile derivative | Staphylococcus aureus | 0.22 μg/mL |
| 2-Malononitrile derivative | Escherichia coli | 0.25 μg/mL |
| Other derivatives | Various pathogens | Range: 2.50 - 20 μg/mL |
The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial effects .
Anti-inflammatory Activity
In addition to its antimicrobial properties, the compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that it significantly reduced inflammation markers in cell models exposed to lipopolysaccharides (LPS).
Table 2: Anti-inflammatory Effects
| Compound | Cell Line Tested | Inhibition Percentage (%) |
|---|---|---|
| 2-Malononitrile derivative | BV-2 Microglial Cells | 86.70% |
| Other derivatives | Various cell lines | Range: 80 - 99% |
These findings suggest that the compound may inhibit pro-inflammatory cytokines and reduce microglial activation .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. The compound showed promising results in inhibiting the proliferation of cancer cell lines.
Table 3: Anticancer Activity
| Compound | Cancer Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| 2-Malononitrile derivative | HepG2 (Liver) | 54.25% |
| 2-Malononitrile derivative | HeLa (Cervical) | 38.44% |
The selective toxicity towards cancer cells while sparing normal fibroblasts indicates its potential as an anticancer agent .
Case Studies
A notable study conducted on a series of pyrazole derivatives, including the malononitrile variant, highlighted their broad-spectrum antimicrobial and anticancer activities. These derivatives were synthesized and tested for their biological efficacy using standard protocols, demonstrating significant inhibition against multiple strains of bacteria and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
